2,4-Dimethylpyrrole

Descripción general

Descripción

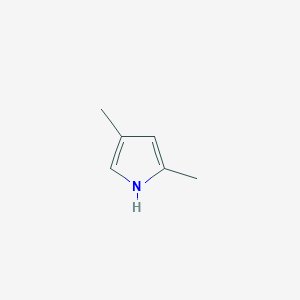

2,4-Dimethylpyrrole (CAS: 625-82-1) is a substituted pyrrole derivative with the molecular formula C₆H₉N and a molecular weight of 95.14 g/mol. It exists as a liquid at room temperature, with a boiling point of 165–167°C, a density of 0.924 g/mL at 25°C, and a refractive index of n²⁰/D 1.496 . Its synthesis typically involves ethyl acetoacetate as a starting material via the Knorr pyrrole synthesis method, yielding approximately 95% under optimized conditions .

The compound is highly sensitive to oxidation, requiring storage under nitrogen or vacuum to prevent degradation into polymeric byproducts . Key applications include:

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El bromuro de rapacuronio se sintetiza modificando la estructura ciclo-amino de los sustituyentes al esqueleto de androsteno de los agentes bloqueadores neuromusculares aminosteroides . La síntesis implica múltiples pasos, incluyendo la formación de los grupos piperidinio y propioniloxi, y la adición final del bromuro.

Métodos de producción industrial: La producción industrial del bromuro de rapacuronio implica la síntesis a gran escala bajo condiciones controladas para garantizar la pureza y eficacia del compuesto. El proceso incluye rigurosas medidas de control de calidad para evitar la contaminación y asegurar la consistencia del producto final .

Análisis de las reacciones químicas

Tipos de reacciones: El bromuro de rapacuronio sufre hidrólisis para formar metabolitos activos . No implica el sistema del citocromo P450 en su metabolismo .

Reactivos y condiciones comunes: La reacción de hidrólisis suele ocurrir bajo condiciones fisiológicas, involucrando agua y enzimas presentes en el cuerpo .

Productos principales: El principal producto formado a partir de la hidrólisis del bromuro de rapacuronio es su metabolito 3-hidroxilado .

Aplicaciones de la investigación científica

El bromuro de rapacuronio se ha utilizado en la investigación científica para estudiar su farmacocinética y farmacodinamia, en particular su inicio rápido y duración de acción de corta a media . También se ha utilizado para investigar los efectos de los bloqueadores neuromusculares en diversos procesos fisiológicos .

Análisis De Reacciones Químicas

Types of Reactions: Rapacuronium bromide undergoes hydrolysis to form active metabolites . It does not involve the cytochrome P450 system in its metabolism .

Common Reagents and Conditions: The hydrolysis reaction typically occurs under physiological conditions, involving water and enzymes present in the body .

Major Products: The major product formed from the hydrolysis of rapacuronium bromide is its 3-hydroxy metabolite .

Aplicaciones Científicas De Investigación

Synthesis and Derivatives

2,4-Dimethylpyrrole can be synthesized through various methods, with the Knorr pyrrole synthesis being one of the most notable. This method involves the reaction of ethyl acetoacetate with sodium nitrite in the presence of acetic acid and zinc powder to yield diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate . The compound serves as a precursor for several derivatives that have further applications.

Applications in Medicinal Chemistry

-

Fluorescent Probes :

- This compound is instrumental in synthesizing fluorescent molecules like BODIPY (Boron Dipyrromethene), which are widely used in biological imaging and sensing applications .

- Case Study: A study demonstrated the synthesis of BODIPY derivatives using this compound as a building block, showcasing its utility in developing fluorescent probes for cellular imaging.

- Tyrosine Kinase Inhibitors :

Applications in Materials Science

-

Conductive Polymers :

- The compound is used in the synthesis of conductive polymers that have potential applications in electronic devices and sensors.

- Case Study: Research has indicated that polymers derived from this compound exhibit enhanced electrical conductivity and stability compared to traditional materials.

-

Dyes and Pigments :

- Due to its chromophoric properties, this compound is utilized in creating dyes and pigments for various industrial applications.

Data Table: Summary of Applications

Mecanismo De Acción

El bromuro de rapacuronio actúa como un bloqueador neuromuscular no despolarizante antagonizando el receptor de acetilcolina muscarínico M2 . Esto previene la estimulación de los músculos, provocando la relajación muscular. El compuesto se une al receptor, bloqueando la acción de la acetilcolina e impidiendo la contracción muscular .

Comparación Con Compuestos Similares

Comparison with Similar Pyrrole Derivatives

Physical and Chemical Properties

The position and number of methyl substituents significantly influence the physicochemical properties of pyrrole derivatives. Below is a comparative analysis based on available

Notes:

- Discrepancy in Physical State : Some sources describe this compound as a "crystalline powder" , likely due to differences in purity or storage conditions.

- Substituent positions (2,4 vs. 2,5) alter electron density, affecting basicity and reactivity. For example, this compound exhibits moderate basicity compared to unsubstituted pyrrole .

Key Findings :

- Positional Isomerism : 2,5-Dimethylpyrrole exhibits near-complete cell viability but lower antibody production, whereas this compound shows moderate cytotoxicity but higher antibody yield.

- Methyl Group Impact : The 2,4-substitution pattern may enhance cellular stress responses, indirectly promoting antibody synthesis .

Antifungal Activity

Transcriptomic analysis revealed a 5.21×10²-fold upregulation of the Mgv1 gene, critical for fungal pathogenicity, suggesting its role in disrupting fungal signaling pathways . Comparable data for other pyrroles (e.g., 2,5-dimethylpyrrole) are lacking, highlighting the unique efficacy of the 2,4-isomer.

Actividad Biológica

2,4-Dimethylpyrrole is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

1. Synthesis of this compound

The synthesis of this compound typically involves various methods, including cyclization reactions of appropriate precursors. One common approach is the reaction of 1,3-dicarbonyl compounds with primary amines in the presence of acid catalysts. This method yields high purity and yield of the desired pyrrole derivative.

2.1 Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. For instance, a study synthesized novel pyrrole derivatives and evaluated their antibacterial activity against various strains. The results indicated that several derivatives exhibited significant antibacterial effects with Minimum Inhibitory Concentrations (MICs) ranging from 0.8 to 100 µg/mL, with some compounds showing particularly potent activity against Mycobacterium tuberculosis .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 5k | 0.8 | Antibacterial |

| 5f | 10 | Antitubercular |

| 5n | 25 | Antibacterial |

2.2 Antioxidant Properties

Pyrroles, including this compound, have been investigated for their potential as biomarkers for oxidative stress disorders. Elevated levels of pyrroles in urine have been associated with psychiatric disorders such as schizophrenia. The mechanism involves the reaction of pyrroles with specific reagents to indicate oxidative stress levels .

3. Molecular Docking Studies

Molecular docking studies have been employed to elucidate the interaction mechanisms of this compound derivatives with biological targets. For example, studies demonstrated that certain derivatives bind effectively to dihydrofolate reductase (DHFR) and enoyl-ACP reductase enzymes, suggesting a potential mechanism for their antibacterial action .

4.1 Pyrroles as Biomarkers

A notable case study explored the use of pyrroles as biomarkers for oxidative stress in patients diagnosed with schizophrenia. The study found a significant correlation between urinary pyrrole concentrations and clinical symptoms, indicating that monitoring these levels could aid in diagnosis and treatment strategies .

4.2 Analgesic Activity

Another research effort focused on synthesizing bioconjugates involving pyrrole moieties for analgesic applications. The study revealed that while free pyrrole acids exhibited strong analgesic activity, their stability was a concern. Hybrid molecules combining peptides and pyrroles showed improved hydrolytic stability while retaining significant analgesic effects .

5. Conclusion

The biological activity of this compound is multifaceted, encompassing antibacterial, antioxidant, and potential therapeutic properties. Ongoing research continues to reveal its significance in medicinal chemistry and its applications in treating various diseases.

Q & A

Q. Basic: What are the primary synthetic routes for 2,4-Dimethylpyrrole, and how does the Knorr method compare in yield and purity?

Methodological Answer:

The Knorr synthesis remains the most widely used preparative method for this compound. Key steps include:

Condensation : Acetylacetone ethyl ester reacts with ammonia under alkaline conditions to form 2,4-dimethyl-3,5-dicarbethoxypyrrole .

Decarboxylation : Hydrolysis with potassium hydroxide followed by acidification removes ester groups.

Purification : Distillation under inert atmosphere (N₂) to prevent oxidation.

Yield & Purity Considerations :

- Knorr Method : Yields ~70–80% with purity >95% when recrystallized ester intermediates are used .

- Alternative Routes : Condensation of acetone with aminoacetone yields lower purity (80–85%) due to high-boiling byproducts .

Critical Note : Immediate use or storage under nitrogen is mandatory to avoid oxidative degradation into resinous products .

Q. Basic: Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should be analyzed?

Methodological Answer:

- FT-IR : Look for N–H stretching (3400–3200 cm⁻¹) and C–C/C–N ring vibrations (1600–1400 cm⁻¹) to confirm pyrrolic structure .

- ¹H-NMR : Key peaks include:

- UV-Vis : Absorbance at ~290 nm (π→π* transitions) quantifies purity; deviations indicate oxidation or substituent effects .

Validation : Cross-reference with GC-MS for molecular ion at m/z 95 (C₆H₉N⁺) to confirm absence of degradation products .

Q. Advanced: How can solvent polarity and reaction stoichiometry be optimized in BODIPY synthesis using this compound to minimize side products?

Methodological Answer:

BODIPY synthesis involves three steps (condensation, oxidation, BF₂ complexation). Optimization strategies include:

Solvent Selection :

- Use anhydrous THF or CH₂Cl₂ for higher nucleophilicity of this compound, improving dipyrromethene formation .

- Polar aprotic solvents (e.g., acetonitrile) reduce side reactions during BF₂ complexation .

Stoichiometry :

- Maintain a 2:1 molar ratio of this compound to aldehyde to favor mono-substitution .

- Add trifluoroacetic acid (TFA) catalytically (0.1 eq) to accelerate condensation .

Data-Driven Optimization :

| Parameter | Optimal Range | Side Product Formation |

|---|---|---|

| Pyrrole:Aldehyde | 2:1 | <5% |

| TFA Concentration | 0.1 eq | 10% reduction |

| Reaction Temp | 0–25°C | Polymerization avoided |

Reference :

Q. Advanced: What strategies mitigate oxidation during storage of this compound, and how does atmospheric control affect compound stability?

Methodological Answer:

this compound is highly air-sensitive, requiring:

Inert Atmosphere Storage : Seal in glass vials under argon or nitrogen; vacuum-sealing further reduces O₂ exposure .

Stabilizers : Add 1–2% hydroquinone as a radical scavenger to inhibit autoxidation .

Temperature Control : Store at –20°C in amber vials to slow degradation (shelf life extends from weeks to >6 months) .

Stability Metrics :

Handling Protocol : Always use Schlenk techniques for transfers .

Q. Advanced: How do conflicting spectroscopic data (e.g., NMR vs. UV-Vis) in substituted pyrrole derivatives inform structural analysis?

Methodological Answer:

Discrepancies arise from electronic effects or aggregation:

NMR Shifts : Electron-withdrawing substituents deshield pyrrole protons (δ >6.5 ppm), while alkyl groups shield (δ <6.0 ppm). Inconsistent shifts may indicate incomplete substitution or tautomerism .

UV-Vis Deviations : Hypsochromic shifts (e.g., λmax <290 nm) suggest oxidation or protonation; hyperchromic effects indicate π-stacking .

Resolution Workflow :

- Dilution Test : Confirm aggregation via concentration-dependent UV studies.

- 2D NMR (COSY/HSQC) : Resolve overlapping peaks in crowded spectra .

- X-ray Crystallography : Resolve ambiguities for crystalline derivatives .

Case Study : BODIPY derivatives synthesized from this compound showed λmax at 505 nm in CHCl₃ but 518 nm in DMSO due to solvent polarity effects .

Q. Basic: What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats; use fume hoods for transfers .

- Spill Management : Neutralize with sand or vermiculite; avoid water (reacts exothermically) .

- Waste Disposal : Incinerate in certified facilities with alkaline scrubbers to neutralize NOₓ byproducts .

Hazard Data :

Propiedades

IUPAC Name |

2,4-dimethyl-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N/c1-5-3-6(2)7-4-5/h3-4,7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFMQGGZCLEMCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80211551 | |

| Record name | 2,4-Dimethyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625-82-1 | |

| Record name | 2,4-Dimethylpyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethyl-1H-pyrrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dimethylpyrrole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dimethyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethyl-1H-pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIMETHYL-1H-PYRROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YNQ49M599X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.